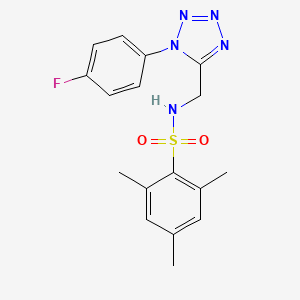

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Description

Historical Development of Tetrazole-Based Medicinal Compounds

Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, were first synthesized in 1885 by Johan August Bladin during his investigations into cyanogen bromide reactions. Initial progress in tetrazole chemistry was slow, with fewer than 300 derivatives reported by 1950. The field accelerated mid-20th century when researchers recognized tetrazoles as bioisosteres for carboxylic acids, offering comparable acidity (pKa ≈ 4.5–6.0) with superior metabolic stability and hydrogen-bonding versatility. This property enabled their integration into antihypertensive agents like losartan and antimicrobials such as cefazolin, which exploit tetrazoles’ capacity for planar interactions with biological targets.

Structural analyses reveal that tetrazoles engage targets through a unique hydrogen-bonding network. Unlike carboxylates, which form hydrogen bonds along the plane of their oxygen atoms, tetrazoles establish four orthogonal interactions within their ring plane, enhancing binding specificity. For example, crystallographic studies of tetrazole-containing angiotensin II receptor blockers demonstrate coplanar interactions with serine and threonine residues in receptor pockets, critical for their antihypertensive efficacy. By the 21st century, over 40 tetrazole-containing drugs had received FDA approval, spanning applications from antimicrobial therapy to diabetes management.

Significance of Sulfonamide Pharmacophores in Drug Design

Sulfonamides, characterized by the –SO2NH– moiety, emerged as foundational antibacterial agents following Gerhard Domagk’s 1935 discovery of prontosil. Their mechanism of action—competitive inhibition of dihydropteroate synthase—revolutionized infectious disease treatment and spurred derivative development for diverse therapeutic areas. Modern sulfonamides exhibit activities ranging from carbonic anhydrase inhibition (e.g., acetazolamide for glaucoma) to antitumor effects via tubulin polymerization disruption.

The structural plasticity of sulfonamides permits extensive modification, enabling tailored interactions with biological targets. Substitutions on the sulfonyl group modulate electronic properties, solubility, and binding affinity. For instance, aromatic sulfonamides like celecoxib exploit hydrophobic interactions for cyclooxygenase-2 (COX-2) inhibition, while aliphatic variants such as topiramate engage central nervous system targets through hydrogen bonding. This adaptability has made sulfonamides indispensable in hybrid drug design, where they serve as anchors for complementary pharmacophores.

Emergence of Tetrazole-Sulfonamide Hybrids in Medicinal Chemistry

The fusion of tetrazoles and sulfonamides capitalizes on their synergistic pharmacodynamic profiles. Tetrazoles contribute metabolic resistance and polar surface area, enhancing bioavailability, while sulfonamides provide robust target affinity through sulfonyl-group interactions. Early hybrids, such as 5-(pyridin-3-yl)-1H-tetrazole benzenesulfonamides, demonstrated dual inhibition of carbonic anhydrase and sodium-glucose cotransporters, highlighting their potential in diabetes therapy.

Rational design of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide incorporates strategic substitutions:

- 4-Fluorophenyl group : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.

- Trimethylbenzenesulfonamide : Optimizes steric bulk and electronic effects for selective enzyme inhibition.

- Methylene linker : Balances conformational flexibility and rigidity, promoting optimal pharmacophore alignment.

This hybrid architecture has been explored in contexts ranging from antimicrobial agents targeting penicillin-binding proteins to anticancer compounds inhibiting histone deacetylases. Computational docking studies suggest that the tetrazole’s nitrogen atoms form hydrogen bonds with catalytic residues, while the sulfonamide’s sulfonyl group stabilizes binding through van der Waals interactions.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2S/c1-11-8-12(2)17(13(3)9-11)26(24,25)19-10-16-20-21-22-23(16)15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWWCMUYCLMCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst under reflux conditions. This reaction forms 1-(4-fluorophenyl)-1H-tetrazole.

-

Sulfonamide Formation: : The next step involves the reaction of 1-(4-fluorophenyl)-1H-tetrazole with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.

Scalability: Using continuous flow reactors to handle large volumes and improve safety and efficiency.

Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, forming corresponding sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

-

Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Sodium methoxide or ammonia for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its tetrazole ring, which can coordinate with metal centers.

Material Science: Potential use in the development of new materials with specific electronic or photonic properties.

Biology and Medicine

Pharmaceuticals: Investigated for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.

Biological Probes: Used in research to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.

Industry

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism by which N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with active sites of enzymes.

Pathways Involved: Depending on the biological context, it may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Sulfonamides and Triazole Analogues

Structural Similarities and Differences The compound shares a sulfonamide group with triazole-thiones reported in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]. However, its tetrazole core distinguishes it from these triazole derivatives. Tetrazoles exhibit greater metabolic stability compared to triazoles due to their resistance to oxidative degradation .

For example, triazole-thiones [7–9] were synthesized via base-mediated cyclization of hydrazinecarbothioamides, a strategy that could theoretically apply to tetrazole formation with appropriate precursors .

Spectroscopic Data

- IR Spectroscopy : The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazole-thiones [7–9] confirms cyclization . For the target compound, the sulfonamide group would display characteristic S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches near 3300 cm⁻¹, similar to sulfonamides in .

- NMR : The methylene bridge (-CH₂-) linking the tetrazole and sulfonamide in the target compound would resonate as a singlet near δ 4.5–5.5 ppm, analogous to the -CH₂- groups in ’s imidazole-tetrazole hybrids (e.g., δ 5.38 ppm for methylene protons in compound 9) .

Comparison with Tetrazole-Based Pharmaceuticals

lists angiotensin II receptor blockers (ARBs) like losartan and candesartan , which incorporate tetrazole moieties as carboxylate bioisosteres. Key differences include:

- Functional Groups : The target compound’s sulfonamide group replaces the carboxylate or hydroxymethyl groups in losartan and candesartan. Sulfonamides often exhibit stronger hydrogen-bonding capacity and longer half-lives due to reduced susceptibility to esterase cleavage .

- Substituent Effects: The 2,4,6-trimethylbenzenesulfonamide in the target compound introduces steric bulk absent in ARBs, which may influence receptor binding kinetics.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Signatures

Research Implications

The structural uniqueness of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide positions it as a candidate for further pharmacological screening. Its sulfonamide group and steric bulk may confer advantages in target selectivity over triazole-thiones or ARBs like losartan . Future studies should explore its synthesis (drawing from ’s methodologies) and comparative binding assays against related compounds.

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C21H20FN7O

Molecular Weight : 405.437 g/mol

CAS Number : 897623-68-6

The compound features a tetrazole ring , which enhances lipophilicity and bioavailability, making it a promising candidate for various pharmacological applications. The presence of a fluorophenyl group contributes to its binding affinity through hydrophobic interactions, while the sulfonamide moiety may play a role in its biological activity.

The mechanism of action of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes by binding to their active sites.

- Receptor Interaction : The compound may interact with various receptors involved in signaling pathways related to cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Compounds containing tetrazole rings have shown promise in cancer therapy. For instance, studies have demonstrated that derivatives can inhibit cancer cell proliferation and induce apoptosis.

Table 1: Summary of Anticancer Activities

| Activity Type | Description |

|---|---|

| Cell Proliferation Inhibition | Induces apoptosis in cancer cells |

| Mechanism of Action | Blocks critical signaling pathways (e.g., Notch-AKT) |

Anti-inflammatory Activity

This compound may also modulate inflammatory pathways, potentially reducing tissue damage associated with chronic inflammation.

Antiviral Activity

Some studies suggest that related compounds exhibit antiviral properties by inhibiting viral replication.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of similar tetrazole derivatives, ZQL-4c demonstrated significant inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |

| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |

| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |

These findings highlight the potential for this compound to be developed as an effective anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of a related sulfonamide derivative, revealing its ability to reduce COX-2 expression in RAW 264.7 macrophages stimulated by LPS. This suggests potential therapeutic applications in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.